molecular formula C16H14Cl2N4O B5554096 1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone

1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone

Cat. No. B5554096
M. Wt: 349.2 g/mol
InChI Key: BMEOIPBMYAMUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone belongs to a class of compounds that have shown a wide range of biological activities. Compounds with pyrazolyl and pyrimidinone moieties, for instance, have been explored for their potential antimicrobial and anticancer properties, showcasing the significance of these chemical structures in medicinal chemistry.

Synthesis Analysis

The synthesis of related pyrazole and pyrimidine derivatives often involves multi-step chemical reactions starting from simple precursors. For example, a series of pyrazole derivatives have been synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, involving reactions characterized by IR, (1)H NMR, (13)CNMR, Mass spectra, and Elemental analysis to determine their structure (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives, including substituents like dimethylpyrazolyl, has been elucidated using techniques such as high-resolution mass-spectrometry, 1H, 13C-NMR, and IR spectroscopy, providing insights into the arrangement of atoms and functional groups within these molecules (Ogurtsov & Rakitin, 2021).

Chemical Reactions and Properties

Pyrazolo[3,4-d]pyrimidinones undergo various chemical reactions, including nucleophilic substitutions that lead to a variety of derivatives with potential pharmacological activities. The reactivity of these compounds towards different reagents can result in the formation of novel compounds with unique properties (Katoh, Kondoh, & Ohkanda, 1996).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be determined through standard laboratory techniques. These properties are essential for understanding the compound's behavior in various conditions and for the development of pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for drug development. For example, the inhibitory activity of pyrazolo[3,4-d]pyrimidines against specific enzymes or receptors can highlight their therapeutic potential (Ivachtchenko et al., 2011).

Scientific Research Applications

Antimicrobial and Anticancer Activities

A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to 1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2(1H)-pyrimidinone, showing significant antimicrobial and higher anticancer activities compared to the reference drug doxorubicin. These compounds demonstrated both good to excellent antimicrobial activity and promising anticancer properties, suggesting their potential as therapeutic agents in treating infections and cancer (Hafez, El-Gazzar, & Al-Hussain, 2016).

Insecticidal and Antibacterial Potentials

Deohate and Palaspagar (2020) explored the insecticidal and antibacterial potentials of pyrimidine-linked pyrazole derivatives, including those related to the target compound. Their research found these compounds to exhibit notable activity against Pseudococcidae insects and selected microorganisms, highlighting their potential in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).

properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(3,5-dimethylpyrazol-1-yl)pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N4O/c1-10-7-11(2)22(20-10)15-5-6-21(16(23)19-15)9-12-3-4-13(17)8-14(12)18/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEOIPBMYAMUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=O)N(C=C2)CC3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-dichlorobenzyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.